Cas no 2137089-25-7 ((3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol)

(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol
- 2137089-25-7
- EN300-1164962
-
- インチ: 1S/C8H15N3O/c1-2-11-6-10-5-8(11)7(9)3-4-12/h5-7,12H,2-4,9H2,1H3/t7-/m0/s1
- InChIKey: JQUIKCVNOWSTLQ-ZETCQYMHSA-N
- ほほえんだ: OCC[C@@H](C1=CN=CN1CC)N
計算された属性
- せいみつぶんしりょう: 169.121512110g/mol
- どういたいしつりょう: 169.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164962-250mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 250mg |
$1366.0 | 2023-10-03 | ||
Enamine | EN300-1164962-5000mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 5000mg |
$4309.0 | 2023-10-03 | ||
Enamine | EN300-1164962-1000mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 1000mg |
$1485.0 | 2023-10-03 | ||
Enamine | EN300-1164962-2500mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 2500mg |
$2912.0 | 2023-10-03 | ||
Enamine | EN300-1164962-100mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 100mg |
$1307.0 | 2023-10-03 | ||
Enamine | EN300-1164962-500mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 500mg |
$1426.0 | 2023-10-03 | ||
Enamine | EN300-1164962-1.0g |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1164962-50mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 50mg |
$1247.0 | 2023-10-03 | ||
Enamine | EN300-1164962-10000mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 10000mg |
$6390.0 | 2023-10-03 |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-olに関する追加情報
Introduction to (3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol (CAS No. 2137089-25-7)
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2137089-25-7, has garnered attention due to its potential applications in drug development and medicinal chemistry. Its molecular structure, featuring a chiral center and an imidazole moiety, makes it a promising candidate for further exploration in synthetic chemistry and biological activity studies.
The compound’s stereochemistry, particularly the (3S) configuration, plays a crucial role in determining its pharmacological properties. Chiral compounds often exhibit distinct biological activities depending on their stereoisomers, making the study of such molecules essential for developing effective and safe pharmaceuticals. The presence of an amino group and an ethyl-substituted imidazole ring contributes to the compound’s versatility, enabling various chemical modifications and functionalizations that could enhance its therapeutic potential.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for medicinal applications. The imidazole ring, a common structural motif in many bioactive molecules, is known for its ability to interact with biological targets such as enzymes and receptors. The incorporation of an ethyl group at the 5-position of the imidazole ring in (3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol may influence its electronic properties and binding affinity, making it a valuable scaffold for drug discovery.
Current research in pharmaceutical chemistry increasingly focuses on leveraging computational methods and high-throughput screening to identify promising lead compounds. The structural features of (3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol make it an attractive candidate for these approaches. By utilizing advanced computational techniques, researchers can predict the biological activity of this compound and optimize its structure for improved efficacy and reduced side effects.
The synthesis of (3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereoisomer with high enantiomeric purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency and scalability, which is crucial for both academic research and industrial applications.
The potential applications of (3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yloxy)propananone in drug development are vast. Its unique structural features suggest that it may have utility as an intermediate in the synthesis of more complex pharmacophores or as a lead compound for further derivatization. Additionally, its ability to interact with biological targets may make it suitable for treating various diseases, including those involving enzymatic or receptor-mediated pathways.
One of the most exciting aspects of studying compounds like (3S)-3-amino-N-(2-hydroxyethyl)-2-methyl-N'-pyrrolidinecarboxamide is their potential to address unmet medical needs. By understanding how these molecules interact with biological systems at a molecular level, researchers can design drugs that are more targeted and effective. The integration of interdisciplinary approaches, combining organic synthesis, medicinal chemistry, and computational biology, is essential for realizing this potential.
The future direction of research on (CAS No. 2137089257) will likely involve exploring its pharmacological profile through both in vitro and in vivo studies. Investigating its interactions with relevant biological targets will provide insights into its mechanism of action and therapeutic potential. Furthermore, studying its metabolic stability and pharmacokinetic properties will be crucial for assessing its suitability for clinical development.
In conclusion, (3S)-3-amino-N-(2-hydroxyethyl)-2-methyl-N'-pyrrolidinecarboxamide is a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structural features and stereochemistry make it an attractive candidate for drug discovery efforts aimed at developing novel therapeutics. As research continues to advance our understanding of molecular interactions and synthetic methodologies, compounds like this one will play an increasingly important role in addressing global health challenges.
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